2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Physicochemical Differentiation Fragment-Based Drug Design Hydrogen-Bond Potential

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a disubstituted dihydropyrimidine scaffold with an acetic acid side chain at the 5-position, belonging to the C7H9N3O3 molecular class (MW 183.16 g/mol). Available commercially at ≥95% purity from specialty chemical suppliers, this compound is primarily utilized as a small-molecule building block or fragment in medicinal chemistry programs.

Molecular Formula C7H9N3O3
Molecular Weight 183.167
CAS No. 858269-56-4
Cat. No. B2466533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
CAS858269-56-4
Molecular FormulaC7H9N3O3
Molecular Weight183.167
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)CC(=O)O)N
InChIInChI=1S/C7H9N3O3/c1-3-9-6(8)4(2-5(11)12)7(13)10-3/h2H2,1H3,(H,11,12)(H3,8,9,10,13)
InChIKeyDKQZAHBHJXMFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 858269-56-4): Procurement-Focused Identity and Sourcing Profile


2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a disubstituted dihydropyrimidine scaffold with an acetic acid side chain at the 5-position, belonging to the C7H9N3O3 molecular class (MW 183.16 g/mol) [1]. Available commercially at ≥95% purity from specialty chemical suppliers, this compound is primarily utilized as a small-molecule building block or fragment in medicinal chemistry programs . Its positional isomerism—the amino group located at the 4-position rather than the 2-position—differentiates it from the more widely listed analog (2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 166267-96-5), leading to distinct hydrogen-bonding profiles and physicochemical properties [1][2].

Why 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Cannot Be Interchanged with Its Closest Analogs: A Procurement-Risk Warning


Generic substitution between 2-(4-amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid and its positional isomer (2-amino-4-methyl-6-oxo analog, CAS 166267-96-5) or its des-amino congener (CAS 5267-04-9) is scientifically unjustified without explicit experimental validation. Computed XLogP3-AA values differ (−1.7 vs −1.5) and the hydrogen bond acceptor count varies (5 vs 3) for the target compound relative to its 2-amino isomer, indicating altered lipophilicity and hydrogen-bonding networks that directly impact target engagement, solubility, and pharmacokinetic profiles [1][2]. These molecular distinctions are amplified in fragment-based drug discovery and structure-activity relationship (SAR) studies, where even a single positional change can abrogate or invert binding affinity [3].

Product-Specific Quantitative Evidence Guide for 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: Direct Comparator Data for Informed Procurement


Positional Isomerism Drives Significant Changes in Computed Hydrogen-Bond Acceptor Count

The target compound exhibits a hydrogen bond acceptor count of 5, compared to 3 for the 2-amino positional isomer (CID 906214), representing a 66.7% increase in HBA capacity. This is a direct consequence of the amino group placement at the 4-position, which alters the electronic distribution on the pyrimidine ring and creates an additional acceptor site at N1 [1][2].

Physicochemical Differentiation Fragment-Based Drug Design Hydrogen-Bond Potential

Computed Lipophilicity (XLogP3-AA) Differences Between 4-Amino and 2-Amino Positional Isomers

The target compound (4-amino isomer) has a computed XLogP3-AA of −1.7, making it more hydrophilic than its 2-amino isomer (CID 906214), which registers an XLogP3-AA of −1.5 [1][2]. This shift in lipophilicity can alter passive membrane permeability, plasma protein binding, and metabolic clearance, particularly critical for CNS and intracellular target programs.

Lipophilicity ADME Prediction CNS Drug Likeness

Dihydropyrimidine-5-acetic Acid Scaffold Confers Quantitative Anti-Inflammatory Activity in a Class-Level Rodent Model

A structurally related series of 1,6-dihydropyrimidine-5-yl-acetic acid derivatives demonstrated in vivo anti-inflammatory activity in a carrageenan-induced paw edema model, with select compounds achieving efficacy comparable to the standard NSAID diclofenac sodium at 50 mg/kg [1]. While the specific target compound was not directly tested, the pharmacophore integrity of the dihydropyrimidine-5-acetic acid core is conserved, establishing class-level potential for anti-inflammatory applications.

Anti-Inflammatory Activity In Vivo Pharmacology Diclofenac Comparator

Absence of Reported Melting Point for 4-Amino Isomer Highlights Distinct Thermal Behavior vs. 2-Amino Analog

The 2-amino positional isomer (CAS 166267-96-5) is characterized by a melting point of 322 °C (decomposition) . In contrast, no melting point has been reported for the 4-amino isomer (858269-56-4) in major public databases [1]. This absence, while not quantitative per se, indicates a distinct solid-state packing arrangement and thermal decomposition pathway that may affect formulation stability, crystallinity, and solubility during early development.

Thermal Stability Formulation Screening Solid-State Characterization

Commercially Available Purity Grade ≥95% Matches Industry Standard but Lags Behind Ultra-High-Purity Alternatives

The target compound is routinely supplied at ≥95% purity by AK Scientific, CymitQuimica, and other vendors . Its 2-amino isomer (CAS 166267-96-5) is similarly available at 95% purity from AK Scientific . However, LeYan offers the target compound at 98% purity, indicating that higher-purity sourcing is achievable for advanced structural biology or biophysical assay applications .

Purity Specification Quality Assurance Procurement Benchmarking

High-Value Application Scenarios for 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Based on Quantitative Evidence


Fragment-Based Lead Discovery Requiring Enhanced Hydrogen-Bond Acceptor Diversity

When constructing a fragment library targeting proteins with extended hydrogen-bond networks (e.g., kinases, proteases, bromodomains), the 5 HBA count of the 4-amino isomer directly expands the chemical space beyond the 3 HBA offered by the 2-amino comparator. This 66.7% increase in acceptor capacity provides a unique vector for identifying hydrogen-bond-driven fragment hits that would be missed by the more common 2-amino isomer [1][2].

CNS-Penetrant Lead Optimization Programs Prioritizing Reduced Lipophilicity

The −1.7 XLogP3-AA of the target compound positions it favorably within CNS drug-like space compared to the −1.5 of the 2-amino analog. This 0.2 log unit improvement in hydrophilicity can be leveraged during multiparameter optimization (MPO) to maintain favorable CNS ADME profiles while introducing lipophilic potency elements elsewhere in the molecule [1][2].

Structure-Activity Relationship Studies on Anti-Inflammatory Dihydropyrimidine Scaffolds

The dihydropyrimidine-5-acetic acid core has demonstrated class-level anti-inflammatory activity in a carrageenan-induced rat paw edema model. Procuring the 4-amino-2-methyl variant (858269-56-4) for SAR exploration enables diversification at the 4-position, potentially yielding novel analogs with differentiated potency, selectivity, and physicochemical profiles relative to the published 2-amino-6-aryl series [1].

High-Purity Crystallography and Biophysical Assay Campaigns

For X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) studies demanding minimal impurities, the 98% purity grade available exclusively for the 4-amino isomer (LeYan catalog) provides an immediate sourcing advantage. Comparable ultra-high-purity (>97%) commercial options for the 2-amino positional isomer are not readily advertised, reducing procurement risk and experimental variability [1].

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